6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one
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Overview
Description
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is a heterocyclic compound that features a fused pyrimidine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable nitrile or amide under acidic or basic conditions to form the fused ring system . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolo[2,3-d]pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further chemical modifications .
Scientific Research Applications
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), thereby influencing necroptosis pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another fused heterocyclic compound with potential biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors (FGFRs).
7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Evaluated as an ATR kinase inhibitor.
Uniqueness
6,7-Dihydro-1H-pyrrolo[2,3-d]pyrimidin-2(5H)-one is unique due to its specific ring structure and the versatility it offers in chemical modifications. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c10-6-8-3-4-1-2-7-5(4)9-6/h3H,1-2H2,(H2,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZKFQHFNGHTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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